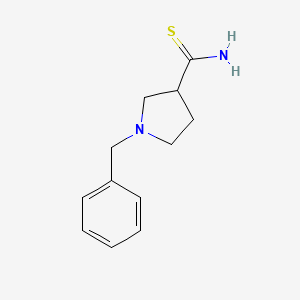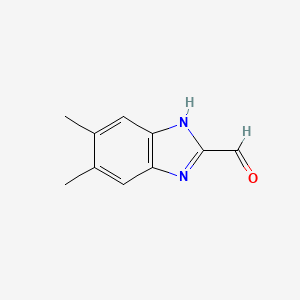
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime is an organic compound with a complex structure that includes an anthraquinone core, an acetaldehyde group, and an O-methyloxime moiety
Preparation Methods
The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde, which is then reacted with methoxyamine hydrochloride under basic conditions to form the O-methyloxime derivative. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Scientific Research Applications
This compound has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The presence of the anthraquinone core and the O-methyloxime group makes it a potential candidate for drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime involves its interaction with various molecular targets. The anthraquinone core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The O-methyloxime group can form hydrogen bonds with biological molecules, influencing their stability and function .
Comparison with Similar Compounds
Similar compounds include:
9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde: Lacks the O-methyloxime group, making it less versatile in certain chemical reactions.
2-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetic acid: Contains a carboxylic acid group instead of an acetaldehyde group, leading to different reactivity and applications.
9,10-dioxo-9,10-dihydro-1-anthracenyl (2E)-3-phenylacrylate:
These comparisons highlight the unique features of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime, particularly its combination of functional groups that enable diverse chemical reactions and applications.
Properties
IUPAC Name |
2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOLPACXJQMDW-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2669546.png)
![(4-chlorophenyl)[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2669547.png)








![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)
